1,2-Dimethylindoline
Description
Properties
CAS No. |
26216-93-3 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1,2-dimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-6,8H,7H2,1-2H3 |
InChI Key |
ZDOWGOCJXFRDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
1,2-Dimethylindoline serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. It is involved in the preparation of:
- Antihyperlipidemic agents : Compounds designed to lower lipid levels in the blood.
- GSK-3β inhibitors : These inhibitors are explored for their potential in treating various diseases, including Alzheimer's and bipolar disorder .
Case Study : Research has demonstrated that derivatives of this compound can effectively inhibit GSK-3β activity, indicating a promising avenue for drug development targeting neurodegenerative diseases .
Organic Synthesis
In organic chemistry, this compound is employed to create complex molecules. Its applications include:
- Building block for functionalized indoles : Used to synthesize 3-functionalized indoles and cyanoindoles.
- Reactions : Participates in iso-Nazarov cyclizations and the preparation of trifluoromethylindoles .
Data Table : Applications in Organic Synthesis
| Application | Description |
|---|---|
| Building block for functionalized indoles | Precursor for synthesizing various indole derivatives |
| Nazarov cyclization | Involved in cyclization reactions for complex structures |
| Preparation of trifluoromethylindoles | Reactant for introducing trifluoromethyl groups |
Material Science
This compound is utilized in developing advanced materials such as polymers and coatings. These materials exhibit enhanced thermal and mechanical properties, making them suitable for various industrial applications.
Case Study : Research indicates that incorporating this compound into polymer matrices can significantly improve their mechanical strength and thermal stability, thereby broadening their application scope in industries like automotive and aerospace .
Agricultural Chemistry
The compound is being investigated for its potential use in agrochemicals. Its applications include:
- Development of pesticides and herbicides : Enhancing the efficacy of agricultural chemicals to improve crop yields.
Data Table : Agricultural Applications
| Application | Description |
|---|---|
| Pesticides | Development of more effective pest control agents |
| Herbicides | Formulation of herbicides with improved selectivity |
Biochemical Research
This compound plays a significant role in biochemical studies related to enzyme activity and metabolic pathways. It aids researchers in understanding biological processes that could lead to new therapeutic targets.
Case Study : Studies have shown that this compound derivatives can modulate enzyme activity within metabolic pathways, providing insights into potential treatments for metabolic disorders .
Hydrogen Storage Applications
Recent research highlights the potential of this compound as a liquid organic hydrogen carrier (LOHC). It demonstrates favorable kinetics for hydrogenation and dehydrogenation processes:
- Hydrogen storage capacity : The compound can store hydrogen efficiently, making it a candidate for sustainable energy solutions.
Data Table : Hydrogen Storage Properties
| Property | Value |
|---|---|
| Temperature for hydrogenation | 140 °C |
| Pressure | 7 MPa |
| Dehydrogenation conditions | Complete at 200 °C |
Comparison with Similar Compounds
1,2-Dimethylindoline vs. 1,2-Dimethylindole
The primary distinction lies in the aromaticity of the core structure:
- This compound (C₁₀H₁₃N): A saturated indoline derivative with a five-membered ring system, resulting in reduced aromaticity and increased flexibility .
- 1,2-Dimethylindole (C₁₀H₁₁N, CAS 875-79-6): An aromatic indole derivative with a planar, six-membered ring. Its molecular weight is 145.20 g/mol , slightly lower due to the absence of two hydrogen atoms .
Chemical Reactivity :
- This compound ’s saturated structure makes it less reactive toward electrophilic substitution compared to 1,2-Dimethylindole , which undergoes typical indole reactions (e.g., electrophilic substitution at position 3) .
- The reduced ring in indoline derivatives may enhance stability under oxidative conditions, suggesting utility in catalytic or material science applications .
Comparison with Ethyl-Substituted Indole Derivatives
1,2-Dimethyl-1H-indole-3-ethylamine (CAS 17726-03-3) introduces an ethylamine group at position 3, altering its functional properties:
Positional Isomers: 1,2- vs. 1,3-Dimethylindoline
While direct data on 1,3-Dimethylindoline is absent in the provided evidence, structural analogies from chelating ligands (e.g., 1,2- vs. 1,3-diimine ligands) suggest that positional isomerism significantly impacts steric and electronic properties . For example:
- A hypothetical 1,3-Dimethylindoline would have methyl groups separated by one carbon, possibly altering solubility and reactivity.
Comparison with Non-Indoline Compounds
- Its planar aromatic structure contrasts sharply with this compound’s non-aromatic, heterocyclic nature. Applications of o-Xylene include solvent use and phthalic anhydride production, unrelated to indoline chemistry .
- Ethylene Dichloride (1,2-Dichloroethane): A chlorinated hydrocarbon with distinct toxicity and industrial applications (e.g., PVC production), highlighting the diversity of 1,2-disubstituted compounds .
Preparation Methods
Platinum-Catalyzed Reductive Cyclization
A high-yield method involves the hydrogenation of 1,2-dimethylindole using platinum on carbon (Pt/C) under reductive conditions. In a typical procedure, 1,2-dimethylindole is dissolved in toluene with formic acid (HCO₂H) as a hydrogen donor and phenylsilane (PhSiH₃) as a reducing agent. The reaction proceeds at 80°C for 15 hours, achieving a 78% isolated yield.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pt/C (0.1 mol%) |
| Solvent | Toluene |
| Temperature | 80°C |
| Time | 15 h |
| Yield | 78% |
This method avoids harsh reagents and is scalable for industrial production due to its compatibility with continuous-flow systems.
Sodium Cyanoborohydride-Mediated Reduction
Reduction of 1,2-Dimethylindole
1,2-Dimethylindole is reduced to 1,2-dimethylindoline using sodium cyanoborohydride (NaBH₃CN) in acetic acid. The reaction is conducted at room temperature, with the indole’s aromatic ring selectively hydrogenated to form the saturated indoline structure.
Procedure
-
Substrate : 1,2-Dimethylindole (0.3 mmol)
-
Reductant : NaBH₃CN (2.0 equiv)
-
Solvent : Acetic acid (1.5 M)
-
Time : 2 h
This method is noted for its mild conditions and high selectivity, though it requires careful pH control to prevent over-reduction.
Continuous-Flow Reductive Methylation
Trickle-Bed Reactor Systems
A continuous-flow approach enables efficient N-methylation of indoline derivatives. Using a packed-bed reactor with Pt/C and W50 cellulose, 1-methylindoline reacts with formaldehyde under hydrogen gas. The process achieves 95% yield at 80°C with a substrate flow rate of 0.1 mL/min.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pt/C (0.005 mmol) + W50 cellulose |
| Hydrogen Flow Rate | 15 mL/min |
| Temperature | 80°C |
| Residence Time | 12 h |
This method minimizes waste and enhances reproducibility, making it suitable for large-scale synthesis.
Rhodium-Catalyzed C–H Functionalization
Enol vs. Oxocarbenium Ylide Pathways
Rhodium(II) catalysts, such as Rh₂(HCO₂)₄, facilitate C–H insertion reactions to form indoline derivatives. In a representative study, methyl phenyldiazoacetate reacts with 1,2-dimethylindole in dichloroethane (DCE) and dimethyl sulfoxide (DMSO), yielding C–H insertion products at 80°C.
Key Observations
-
Catalyst : Rh₂(HCO₂)₄ (5 mol%)
-
Solvent : DCE:DMSO (10:1)
-
Mechanism : Nucleophilic attack at the carbene generates a carbonium ylide intermediate, followed by proton transfer.
This method is prized for its atom economy but requires specialized catalysts and controlled conditions.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield | Scalability | Environmental Impact |
|---|---|---|---|
| Pt/C Hydrogenation | 78% | High | Low (reusable catalyst) |
| NaBH₃CN Reduction | 83% | Moderate | Moderate (acid waste) |
| Continuous-Flow | 95% | Very High | Low (solvent recovery) |
| Rh-Catalyzed C–H | 95% | Low | High (toxic catalysts) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
